molecular formula C24H26N4O4 B2423565 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1286703-38-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2423565
CAS No.: 1286703-38-5
M. Wt: 434.496
InChI Key: CKRHRJVWZRULSG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-2-4-18(5-3-17)20-15-28(26-24(20)27-8-10-30-11-9-27)16-23(29)25-19-6-7-21-22(14-19)32-13-12-31-21/h2-7,14-15H,8-13,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRHRJVWZRULSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activities, including enzyme inhibition, antitumor effects, and anti-inflammatory properties.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol

1. Enzyme Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit considerable enzyme inhibitory activities:

EnzymeInhibition TypeActivity Level
α-glucosidaseCompetitiveSignificant Inhibition
Acetylcholinesterase (AChE)Non-competitiveModerate Inhibition

Studies indicate that the compound's structure allows it to effectively inhibit α-glucosidase and AChE, which are crucial in managing diabetes and Alzheimer's disease respectively .

2. Antitumor Activity

Compounds containing the benzodioxane moiety have shown promising antitumor activity. Research indicates that derivatives of benzodioxane can act as effective antiproliferative agents against various cancer cell lines. For instance, a study highlighted that certain sulfonamide derivatives with this moiety exhibited broad-spectrum antitumor activity comparable to established anticancer drugs .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxane derivatives is well-documented. Compounds with this structure have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Enzyme Inhibition

A study conducted on a series of pyrazole derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin), demonstrated significant inhibition of α-glucosidase and AChE. The molecular docking studies supported the in vitro results, indicating strong binding affinities with the active sites of these enzymes .

Case Study 2: Antitumor Activity

In a comparative analysis of various benzodioxane derivatives, it was found that those containing morpholine and pyrazole functionalities exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a substituted pyrazole-acetic acid intermediate. Key steps include:

  • Activation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane under basic conditions (e.g., triethylamine) to activate the carboxylic acid group .
  • Purification : Column chromatography or recrystallization from methylene chloride is recommended for isolating the final product .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of amine to activated intermediate) and monitor reaction progress via TLC or HPLC to minimize side products .

Q. How is structural characterization performed using spectroscopic and elemental analysis?

  • Methodology :

  • Spectroscopy : Use ¹H-NMR to confirm proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, benzodioxin aromatic protons at δ 6.7–7.1 ppm). IR spectroscopy verifies key functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine C-O-C ~1100 cm⁻¹) .
  • Elemental Analysis : Confirm molecular composition (C, H, N) with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies in determining the compound’s three-dimensional structure?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methylene chloride/hexane). Analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) and dihedral angles between aromatic rings to validate steric and electronic effects .
  • Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify outliers caused by crystal packing .

Q. How can researchers evaluate the compound’s inhibitory activity against enzymes like α-glucosidase or acetylcholinesterase?

  • Methodology :

  • Enzyme Assays : Conduct in vitro inhibition assays (e.g., α-glucosidase from Saccharomyces cerevisiae) using PNPG (p-nitrophenyl-α-D-glucopyranoside) as substrate. Measure IC₅₀ values via spectrophotometric detection of p-nitrophenol release at 405 nm .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a study on structurally related benzodioxin acetamides reported competitive inhibition with Ki values <10 μM .

Q. What computational approaches predict pharmacokinetic properties and target binding affinity?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability. For example, morpholine substituents enhance solubility (TPSA ~90 Ų) .
  • Molecular Docking : Dock the compound into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Prioritize poses with strong hydrogen bonds to catalytic residues (e.g., Ser203 in AChE) .

Data Contradiction and Mechanistic Analysis

Q. How do researchers reconcile conflicting bioactivity data between in vitro and in silico studies?

  • Methodology :

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., DMSO concentration ≤1%) to rule out solvent interference. Compare IC₅₀ values across multiple replicates .
  • Binding Free Energy Calculations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand stability in binding pockets. Discrepancies may arise from solvent accessibility or protein flexibility not modeled in silico .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

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